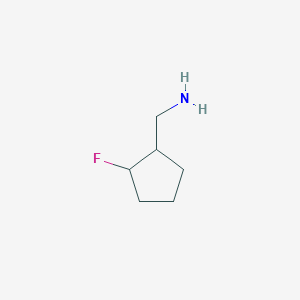

(2-Fluorocyclopentyl)methanamine

Description

(2-Fluorocyclopentyl)methanamine is a fluorinated cycloalkylmethanamine derivative characterized by a cyclopentane ring substituted with a fluorine atom at the 2-position and an aminomethyl group. The fluorine atom introduces electronegativity and steric effects, influencing the compound’s physicochemical properties, such as lipophilicity, metabolic stability, and intermolecular interactions.

Properties

CAS No. |

1461714-71-5 |

|---|---|

Molecular Formula |

C6H12FN |

Molecular Weight |

117.16 g/mol |

IUPAC Name |

(2-fluorocyclopentyl)methanamine |

InChI |

InChI=1S/C6H12FN/c7-6-3-1-2-5(6)4-8/h5-6H,1-4,8H2 |

InChI Key |

IWXBLMSYJDSAIL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(C1)F)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorocyclopentyl)methanamine typically involves the fluorination of cyclopentylmethanamine. One common method is the direct fluorination of cyclopentylmethanamine using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature. The reaction conditions need to be carefully controlled to avoid over-fluorination and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process typically includes the nitration of cyclopentane, followed by reduction to cyclopentylamine, and finally fluorination to obtain the desired product. The industrial process is optimized for large-scale production, ensuring cost-effectiveness and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Fluorocyclopentyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it to cyclopentylmethanamine.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).

Major Products

Oxidation: Produces cyclopentanone or cyclopentanoic acid.

Reduction: Yields cyclopentylmethanamine.

Substitution: Results in various substituted cyclopentylmethanamines depending on the nucleophile used.

Scientific Research Applications

(2-Fluorocyclopentyl)methanamine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Fluorocyclopentyl)methanamine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and selectivity, allowing it to interact with enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Fluorine vs. Chlorine/Phenyl : Fluorine’s smaller size and electronegativity favor dipole interactions and metabolic stability compared to bulkier chlorine or phenyl groups, which may improve target selectivity .

- logP Trends : Fluorinated cyclopentyl derivatives exhibit lower logP than chlorinated or aryl-substituted analogs, suggesting better aqueous solubility .

Enzyme Inhibition

- (5-Phenylfuran-2-yl)methanamine derivatives with urea linkers show potent SIRT2 inhibition (e.g., compound 21 : 33% inhibition at 10 µM). Fluorine substitution in analogous structures could enhance binding via polar interactions with enzyme active sites .

Biological Activity

(2-Fluorocyclopentyl)methanamine is a fluorinated amine that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a cyclopentyl group with a fluorine atom and a methanamine moiety, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant case studies.

The structure of this compound can be summarized as follows:

- Chemical Formula: CHFN

- Molecular Weight: 115.15 g/mol

- CAS Number: 1461714-71-5

The presence of the fluorine atom is believed to influence the compound's lipophilicity and binding affinity to various biological targets, potentially enhancing its efficacy in therapeutic applications.

Biological Activity

Research indicates that this compound may exhibit significant biological activity through various mechanisms:

-

Receptor Interaction:

- The compound has shown potential in interacting with neurotransmitter receptors, particularly those involved in neurodegenerative diseases and psychiatric disorders. Its binding affinity to these receptors suggests a possible role in modulating neurotransmission.

-

Enzyme Inhibition:

- Preliminary studies indicate that this compound could inhibit specific enzymes related to metabolic pathways. This inhibition may have implications for cancer treatment by disrupting tumor growth and proliferation pathways.

-

Neuroprotective Effects:

- Similar compounds have been reported to possess neuroprotective properties, which could be beneficial in treating conditions such as Alzheimer's disease and Parkinson's disease.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals unique properties that may contribute to its biological activity:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Cyclopentyl group with fluorine | Potential neuroprotective effects |

| (2-Fluoropyridin-4-yl)methanamine | Pyridine ring with fluorine | Antimicrobial properties |

| (4-Fluoropyridin-2-yl)methanamine | Pyridine ring with different positioning | Selective A2A receptor antagonism |

| (3-Fluorobenzyl)amine | Benzene ring with fluorine | Broad-spectrum biological activity |

The unique cyclopentane structure of this compound may enhance its selectivity and efficacy compared to other fluoroamines, making it a promising candidate for further research.

Case Studies and Research Findings

Several studies have explored the pharmacodynamics and therapeutic potential of this compound:

-

Neuropharmacological Studies:

- Investigations into the neuropharmacological effects of this compound have indicated its potential as an antidepressant or anxiolytic agent due to its interaction with serotonin receptors.

-

Cancer Research:

- In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines, suggesting its potential as an anticancer agent.

-

Toxicology Assessments:

- Toxicological evaluations indicate that while the compound exhibits some degree of cytotoxicity, it remains within acceptable limits for further development as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.